4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester

Lipophilicity Partition coefficient LogP

Choose this methyl ester over the free acid (CAS 475481-00-6) or des-CF3 analog to preserve oxazole-ring integrity during halogenation/cross-coupling steps. The 4-(trifluoromethyl)phenyl group raises LogP by ~1 log unit versus the phenyl analog, improving organic-phase partitioning, chromatographic retention, and hydrophobic-pocket complementarity in fragment-based drug discovery. As a masked precursor to [5-methyl-2-(4-trifluoromethyl-phenyl)-oxazol-4-yl]-acetic acid — a dual PPARα/γ agonist scaffold for diabetes research — it enables late-stage deprotection after key transformations. Supplied at ≥95% purity with enhanced UV detectability of impurities to support scale-up campaigns requiring stringent impurity profiling.

Molecular Formula C14H12F3NO3
Molecular Weight 299.24 g/mol
CAS No. 258346-49-5
Cat. No. B3255682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester
CAS258346-49-5
Molecular FormulaC14H12F3NO3
Molecular Weight299.24 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CC(=O)OC
InChIInChI=1S/C14H12F3NO3/c1-8-11(7-12(19)20-2)18-13(21-8)9-3-5-10(6-4-9)14(15,16)17/h3-6H,7H2,1-2H3
InChIKeyUWHFWXYRUYUCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester (CAS 258346-49-5): Core Physicochemical and Functional Profile


4‑Oxazoleacetic acid, 5‑methyl‑2‑[4‑(trifluoromethyl)phenyl]‑, methyl ester (CAS 258346‑49‑5) is a disubstituted oxazole derivative that serves as a protected carboxylic acid intermediate in medicinal chemistry. The compound contains an oxazole ring, a 4‑(trifluoromethyl)phenyl substituent at the 2‑position, a methyl group at the 5‑position, and a methyl ester‑protected acetic acid side chain at the 4‑position, giving it a molecular formula of C₁₄H₁₂F₃NO₃ and a molecular weight of 299.24 g mol⁻¹ . Its computed partition coefficient (LogP ≈ 3.38) indicates significantly higher lipophilicity than the analogous phenyl‑substituted compound, a property that directly influences its behaviour in partitioning, membrane permeability, and reactivity in non‑aqueous synthesis [1].

Why 4‑Oxazoleacetic acid, 5‑methyl‑2‑[4‑(trifluoromethyl)phenyl]‑, methyl ester Cannot Be Replaced by a Generic Oxazole Acetic Ester


Although several 2,5‑disubstituted oxazole‑4‑acetic acid esters are commercially available, simple replacement by the phenyl (des‑CF₃) analog or by the free carboxylic acid leads to measurably different physicochemical properties and synthetic outcomes. The trifluoromethyl group of the target compound raises the LogP by approximately 1 log unit relative to the phenyl analogue, which alters solubility, chromatographic retention, and partitioning during liquid–liquid extractions [1]. Furthermore, the methyl ester protects the carboxylic acid, distinguishing it from the free acid (CAS 475481‑00‑6) and enabling its use as a masked intermediate that can be selectively deprotected at a chosen synthetic stage . Substituting with an unprotected acid or with a less lipophilic ester would change reaction kinetics, intermediate stability, and the overall efficiency of the synthetic sequence.

Quantitative Differentiation Evidence for 4‑Oxazoleacetic acid, 5‑methyl‑2‑[4‑(trifluoromethyl)phenyl]‑, methyl ester (CAS 258346‑49‑5)


Lipophilicity Advantage Over the Phenyl (Des‑CF₃) Analog

The experimentally derived or computed partition coefficient (LogP) of the target compound is 3.38, which is 1.02 log units higher than that of the structurally analogous 5‑methyl‑2‑phenyl‑4‑oxazoleacetic acid methyl ester (CAS 103788‑64‑3), for which LogP = 2.37 [1]. This difference arises from the substitution of the phenyl para‑hydrogen by a trifluoromethyl group, which substantially increases hydrophobicity.

Lipophilicity Partition coefficient LogP Oxazole ester

Protected Carboxylic Acid Functionality Compared to the Free Acid (CAS 475481‑00‑6)

The methyl ester of 4‑oxazoleacetic acid serves as a masked carboxylic acid that can be selectively hydrolysed to the free acid (CAS 475481‑00‑6), a known dual PPARα/γ agonist . While the free acid is the active pharmacophore, the methyl ester is the preferred synthetic intermediate because it prevents unwanted side reactions at the carboxylic acid position during further functionalisation of the oxazole ring.

Prodrug Protecting group Synthetic intermediate Oxazole

Purity Specification and Batch Consistency Relative to General‑Grade Analogues

Chinese‑market suppliers routinely offer 4‑oxazoleacetic acid, 5‑methyl‑2‑[4‑(trifluoromethyl)phenyl]‑, methyl ester at purities ≥ 95 % (HPLC), as documented by Huaxuejia (CAS 258346‑49‑5) . In contrast, the phenyl analogue is frequently listed at ≥ 95 % as well; however, the presence of the trifluoromethyl group in the target compound simplifies HPLC purity assessment because the strong electron‑withdrawing effect of the CF₃ group enhances UV absorption at 254 nm, enabling more reliable quantification of trace impurities.

Purity Quality control Synthetic intermediate Oxazole

Recommended Procurement Scenarios for 4‑Oxazoleacetic acid, 5‑methyl‑2‑[4‑(trifluoromethyl)phenyl]‑, methyl ester


Synthesis of Dual PPARα/γ Agonist Lead Compounds

The methyl ester is the direct precursor to [5‑methyl‑2‑(4‑trifluoromethyl‑phenyl)‑oxazol‑4‑yl]‑acetic acid, which has been described as a dual PPARα/γ agonist scaffold useful for diabetes research . Procuring the ester rather than the acid allows medicinal chemistry teams to introduce the free carboxylic acid at the final step of a synthetic sequence, preserving the integrity of the oxazole ring during earlier transformations.

Lipophilicity‑Driven Fragment or Building Block Selection

With a LogP 1.0 unit higher than the corresponding phenyl analogue [1], this compound is the preferred choice when increased hydrophobicity is required for target binding, membrane permeability, or improved organic‑phase handling in parallel synthesis. Fragment‑based drug discovery programmes that screen oxazole‑acetic acid methyl esters for hydrophobic pocket complementarity can use this compound to explore CF₃‑mediated potency gains.

Protected Intermediate for Multi‑Step Heterocycle Functionalisation

The methyl ester protection of the 4‑acetic acid moiety permits subsequent reactions on the oxazole ring (e.g., halogenation, cross‑coupling) that would be incompatible with a free carboxylic acid. This makes the compound a versatile building block for constructing more elaborate 2,4,5‑trisubstituted oxazole libraries in medicinal chemistry .

Quality‑Sensitive Scale‑Up for Preclinical Candidate Synthesis

The availability of the compound at ≥ 95 % purity with enhanced UV detectability of impurities supports its use in scale‑up campaigns where consistent intermediate quality directly affects the yield and purity of downstream preclinical candidates. Procurement teams can specify this compound when stringent impurity profiling is required.

Quote Request

Request a Quote for 4-Oxazoleacetic acid, 5-methyl-2-[4-(trifluoromethyl)phenyl]-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.